

# VV261: A Technical Guide to a Promising Oral Antiviral Agent

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## Compound of Interest

Compound Name: VV261

Cat. No.: B15607591

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## Abstract

**VV261** is a novel, orally bioavailable double prodrug of the potent antiviral nucleoside analog 4'-fluorouridine (4'-FU). Developed to overcome the chemical instability of its parent compound, **VV261** has demonstrated significant efficacy against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for **VV261**, intended to support further research and development efforts.

## Chemical Structure and Physicochemical Properties

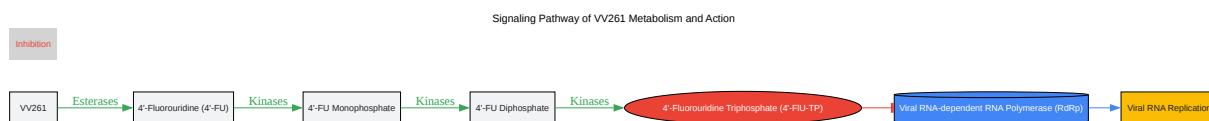
**VV261** is chemically described as a 4'-fluorouridine derivative with three isobutyryl groups esterified to the ribose moiety and a nicotinoyloxymethyl group attached to the imide nitrogen of the uracil base.<sup>[1]</sup> This double prodrug strategy enhances its chemical stability and pharmacokinetic profile.<sup>[1]</sup>

Table 1: Physicochemical Properties of **VV261**

Property	Value	Reference
IUPAC Name	[3-[(2R,3R,4S,5S)-5-fluoro-3,4-bis(2-methylpropanoyloxy)-5-(2-methylpropanoyloxymethyl)oxo]ian-2-yl]-2,6-dioxopyrimidin-1-yl]methyl pyridine-3-carboxylate;hydrochloride	[2]
Molecular Formula	C <sub>28</sub> H <sub>35</sub> ClFN <sub>3</sub> O <sub>11</sub>	[2]
Molecular Weight	644.0 g/mol	[2]
Appearance	To be determined	[3]
Solubility	To be determined	[3]
Storage Conditions	Dry, dark, and at 0-4°C for short term or -20°C for long term	[3]

## Mechanism of Action

**VV261** is a prodrug that is metabolized in the body to its active form, 4'-fluorouridine triphosphate (4'-FNU-TP).[4] As a pyrimidine analog, 4'-FNU-TP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[4][5] Incorporation of 4'-FNU-TP into the nascent viral RNA chain leads to premature termination of transcription, thereby inhibiting viral replication.[2][5]



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Metabolic activation of **VV261** and inhibition of viral replication.

## Biological Activity

**VV261** has demonstrated potent antiviral activity against SFTSV and Lymphocytic Choriomeningitis Virus (LCMV) in vitro.

Table 2: In Vitro Antiviral Activity of **VV261**

Virus	Cell Line	EC <sub>50</sub> (µM)	CC <sub>50</sub> (µM)	Selectivity Index (SI)	Reference
SFTSV	Vero	0.89	>500	>561	<a href="#">[4][6]</a>
LCMV	Vero	0.15	>500	>3333	<a href="#">[4][6]</a>

## Pharmacokinetics

Pharmacokinetic studies in multiple animal species have shown that **VV261** is orally bioavailable and is efficiently converted to its active metabolite.

Table 3: Pharmacokinetic Parameters of **VV261** (as 4'-FU) Following Oral Administration

Species	Dose (mg/kg)	C <sub>max</sub> (ng/mL)	T <sub>max</sub> (h)	AUC <sub>0-t</sub> (ng·h/mL)	T <sub>1/2</sub> (h)	Reference
Mouse	Data not available	Data not available	Data not available	Data not available	Data not available	
Rat	Data not available	Data not available	Data not available	Data not available	Data not available	
Dog	Data not available	Data not available	Data not available	Data not available	Data not available	

Note: Specific quantitative pharmacokinetic data for **VV261** in mice, rats, and dogs were not available in the public search results. The key publication's supplementary information is cited

as containing this data.[\[7\]](#)

## In Vivo Efficacy

**VV261** has demonstrated significant in vivo efficacy in a lethal mouse model of SFTSV infection.

Table 4: In Vivo Efficacy of **VV261** against SFTSV in Mice

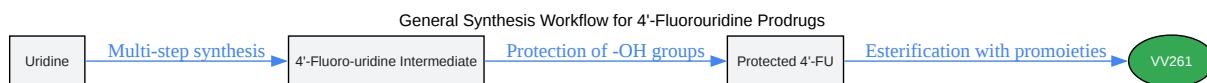
Mouse Model	Challenge Virus	Treatment	Dose (mg/kg/day)	Duration	Survival Rate	Reference
IFNAR <sup>-/-</sup> mice	SFTSV	VV261	5	7 days	100%	<a href="#">[1]</a>

Oral administration of **VV261** at 5 mg/kg/day for 7 days provided complete protection against lethal SFTSV infection in mice, preventing weight loss and significantly reducing viral loads in multiple organs.[\[1\]](#)

## Experimental Protocols

### Synthesis of **VV261**

A general procedure for the synthesis of 4'-fluorouridine prodrugs involves a multi-step process starting from uridine. Key steps include the introduction of the fluorine atom at the 4' position of the ribose, followed by the protection of hydroxyl groups, and subsequent esterification to attach the isobutyryl and nicotinoyloxymethyl promieties.



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Simplified workflow for the synthesis of **VV261**.

For a detailed, step-by-step synthesis protocol, please refer to the supporting information of Cheng et al., J Med Chem. 2025.[7]

## In Vitro Antiviral Assay (Plaque Reduction Assay)

Objective: To determine the half-maximal effective concentration ( $EC_{50}$ ) of **VV261** against SFTSV.

Methodology:

- Cell Seeding: Seed Vero cells in 24-well plates and incubate until a confluent monolayer is formed.
- Compound Dilution: Prepare serial dilutions of **VV261** in culture medium.
- Infection: Infect the cell monolayers with SFTSV at a predetermined multiplicity of infection (MOI).
- Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of **VV261**.
- Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days).
- Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.
- Data Analysis: Count the number of plaques in each well. The  $EC_{50}$  value is calculated as the concentration of **VV261** that reduces the number of plaques by 50% compared to the untreated virus control.

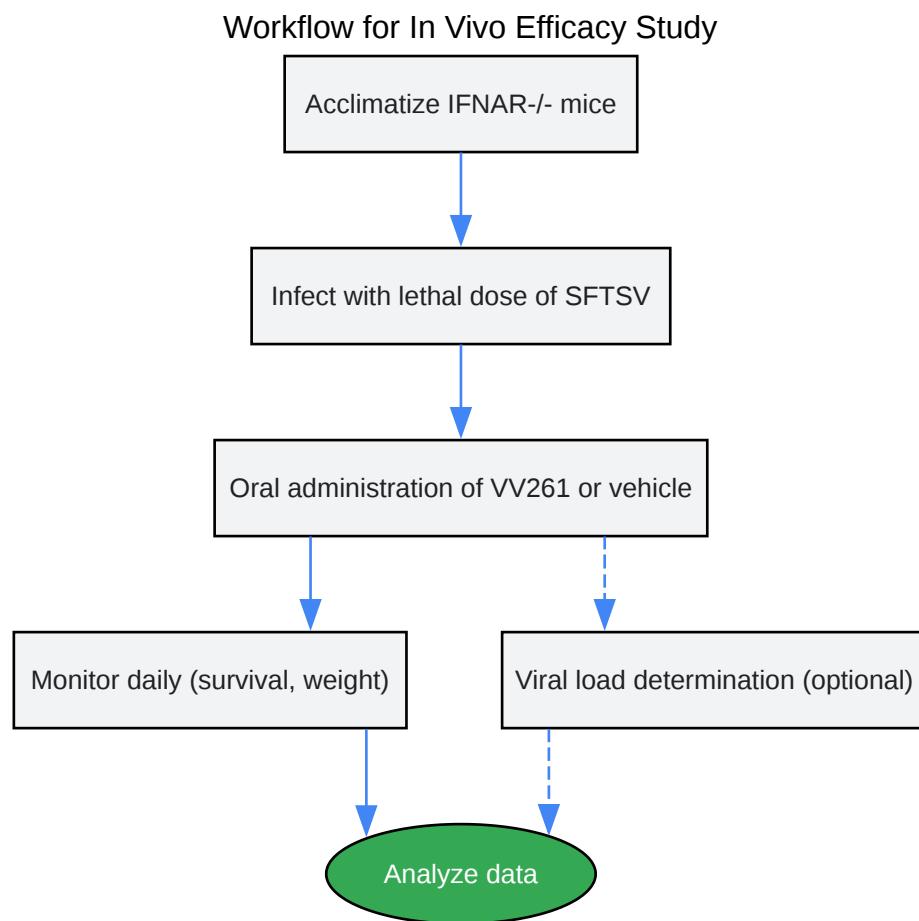
## In Vivo Efficacy Study (SFTSV Mouse Model)

Objective: To evaluate the in vivo efficacy of orally administered **VV261** in a lethal SFTSV infection model.

Animal Model: Type I interferon receptor-deficient ( $IFNAR^{-/-}$ ) mice are highly susceptible to SFTSV and are a commonly used model.

**Methodology:**

- Acclimatization: Acclimate IFNAR<sup>-/-</sup> mice to the laboratory conditions.
- Infection: Challenge the mice with a lethal dose of SFTSV via intraperitoneal injection.
- Treatment: Initiate oral gavage of **VV261** at the desired dose (e.g., 5 mg/kg/day) at a specified time post-infection (e.g., 1 hour). A vehicle control group should be included.
- Monitoring: Monitor the mice daily for clinical signs of illness, body weight changes, and survival for a specified period (e.g., 14 days).
- Viral Load Determination: At selected time points, a subset of mice from each group can be euthanized, and organs (e.g., spleen, liver, lung) and blood can be collected to determine viral titers by plaque assay or qRT-PCR.
- Data Analysis: Compare the survival curves, body weight changes, and viral loads between the **VV261**-treated and vehicle-treated groups to determine the efficacy of the compound.



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General workflow for assessing the in vivo efficacy of **VV261**.

## Conclusion

**VV261** represents a significant advancement in the development of oral antiviral therapies for SFTSV and potentially other pathogenic RNA viruses. Its improved chemical stability and favorable pharmacokinetic profile, coupled with potent in vivo efficacy, make it a strong candidate for further clinical development. The information provided in this technical guide is intended to facilitate ongoing research and accelerate the translation of this promising compound into a clinically effective therapeutic.

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